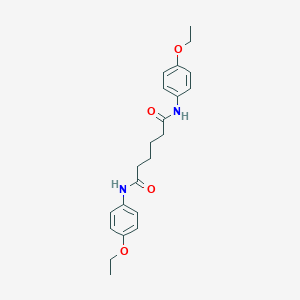
N,N'-bis(4-ethoxyphenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-ethoxyphenyl)hexanediamide, commonly known as BEH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BEH is a type of amide compound that is characterized by its unique chemical structure, which contains two ethoxyphenyl groups and a hexanediamide chain.
Mécanisme D'action
The mechanism of action of BEH is not fully understood, but it is believed to interact with biological membranes and proteins, leading to changes in their structure and function. BEH has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
BEH has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to reduce inflammation. BEH has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BEH is its ability to interact with biological membranes and proteins, which makes it useful for studying their structure and function. However, BEH is also relatively insoluble in water, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on BEH, including the development of new drugs based on its structure, the investigation of its potential use in the treatment of neurodegenerative diseases, and the study of its interactions with biological membranes and proteins. Additionally, further research is needed to fully understand the mechanism of action of BEH and its potential applications in scientific research.
Méthodes De Synthèse
BEH can be synthesized using a variety of methods, including the reaction of hexanediamine with 4-ethoxybenzoyl chloride in the presence of a catalyst. This reaction leads to the formation of the amide bond between the hexanediamine and 4-ethoxybenzoyl chloride, resulting in the formation of BEH.
Applications De Recherche Scientifique
BEH has been extensively studied for its potential use in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of the structure and function of biological membranes.
Propriétés
Numéro CAS |
21118-83-2 |
|---|---|
Nom du produit |
N,N'-bis(4-ethoxyphenyl)hexanediamide |
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N,N'-bis(4-ethoxyphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-19-13-9-17(10-14-19)23-21(25)7-5-6-8-22(26)24-18-11-15-20(16-12-18)28-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
FUFIMTYTHMUEMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



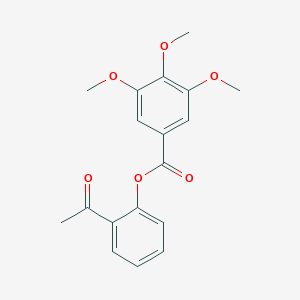
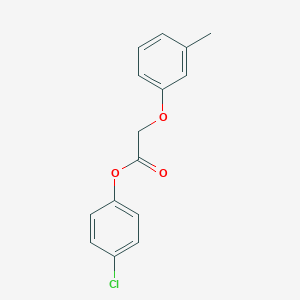
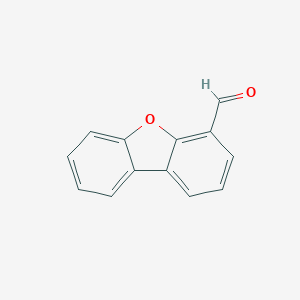
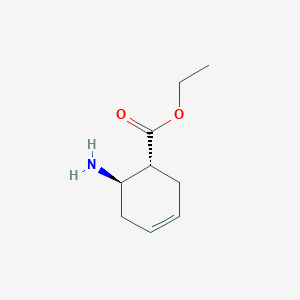
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)

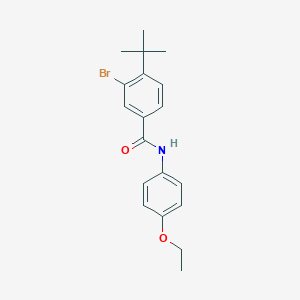
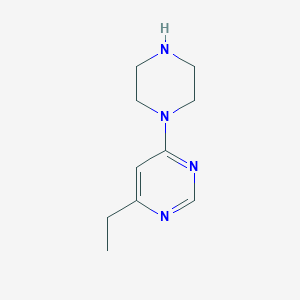
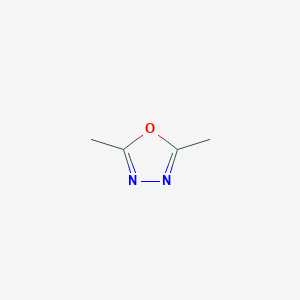
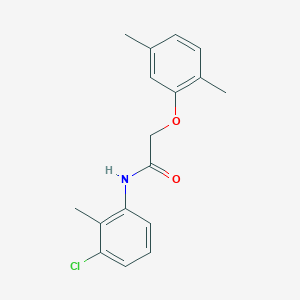
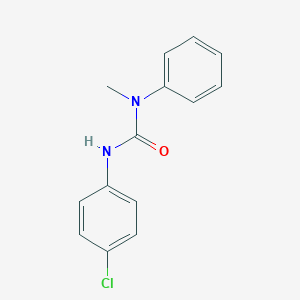

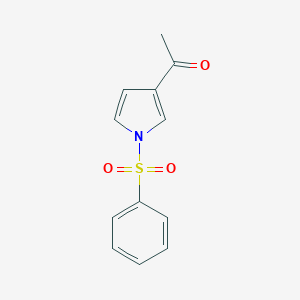
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)